molecular formula C9H10N2O B3143368 6-Methoxy-2-methyl-2H-indazole CAS No. 52354-73-1

6-Methoxy-2-methyl-2H-indazole

Cat. No.: B3143368
CAS No.: 52354-73-1
M. Wt: 162.19 g/mol
InChI Key: ZPSHXTSHXZDBEX-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-2H-indazole (CAS 52354-73-1) is a high-purity chemical compound offered with a minimum purity of 95% . This organic building block belongs to the 2H-indazole class of heterocycles, a scaffold recognized as an emerging privileged structure in drug discovery due to its diverse biological activities . The compound has a molecular formula of C 9 H 10 N 2 O and a molecular weight of 162.19 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C . The 2H-indazole core is a subject of significant research interest for developing novel therapeutic agents. Scientific studies highlight that indazole derivatives exhibit a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . Specifically, 2H-indazole derivatives have demonstrated promising in vitro growth inhibition against pathogens like Giardia intestinalis and Entamoeba histolytica , in some cases showing greater potency than the standard drug metronidazole . Furthermore, certain 2,3-diphenyl-2H-indazole analogs have shown inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme, indicating potential as anti-inflammatory agents . The structure of 2H-indazoles possesses ortho-quinoid characteristics, which differentiates them from the more common 1H-indazole tautomers and contributes to their unique electronic properties and reactivity . This product is intended for research purposes and further manufacturing use only. It is not for direct human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. The indicated hazards include warnings for causing skin and eye irritation (H315, H319) and specific target organ toxicity upon repeated exposure or respiratory irritation (H335) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-6-7-3-4-8(12-2)5-9(7)10-11/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSHXTSHXZDBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Methoxy 2 Methyl 2h Indazole and Its Advanced Derivatives

General Synthetic Strategies for 2H-Indazole Ring Systems

The construction of the 2H-indazole core, often considered the less thermodynamically stable isomer compared to 1H-indazole, presents unique synthetic challenges. Overcoming these challenges has led to the development of several elegant strategies that provide regioselective access to 2-substituted-2H-indazoles. These methods are broadly categorized based on the key bond-forming or ring-closing strategies employed.

Cyclization Reactions for 2H-Indazole Core Formation

The formation of the pyrazole (B372694) ring fused to the benzene (B151609) core is the hallmark of indazole synthesis. Various cyclization strategies have been devised, each offering distinct advantages in terms of starting material availability, substrate scope, and reaction conditions.

The Davis-Beirut reaction is a powerful method for the synthesis of 2H-indazoles under redox-neutral conditions. nih.gov The reaction typically involves the base-mediated condensation of an ortho-nitrobenzylamine or a related precursor to form a highly reactive nitroso imine intermediate, which then undergoes an N-N bond-forming heterocyclization. nih.govnih.gov While initially developed under alkaline conditions, acid-catalyzed variants have also been explored, expanding the reaction's versatility. researchgate.net

The general mechanism proceeds through the in situ generation of a nitroso intermediate from an ortho-nitroaryl precursor. This intermediate then reacts with an amine to form a nitroso imine, which cyclizes to yield the 2H-indazole ring. The reaction conditions can be modulated, for instance, by the addition of water, which has been shown to dramatically increase the yield in some cases. nih.gov The utility of this reaction has been demonstrated for the synthesis of various substituted 2H-indazoles, including 3-alkoxy and 3-amino derivatives. researchgate.net

For the synthesis of a 6-methoxy-2H-indazole derivative, a plausible starting material would be a 2-nitrobenzylamine bearing a methoxy (B1213986) group at the 4-position of the benzene ring.

Reaction Key Intermediate Conditions Advantages
Davis-Beirut ReactionNitroso imineBase-mediated (e.g., KOH in alcohol) or Acid-catalyzedRedox-neutral, access to diverse derivatives, mild conditions.

The [3+2] dipolar cycloaddition reaction between an aryne and a 1,3-dipole, such as a sydnone, provides a rapid and highly efficient route to the 2H-indazole core. This method is characterized by its mild reaction conditions and high yields. organic-chemistry.org The reaction proceeds via the generation of a reactive aryne intermediate, typically from a silylaryl triflate, which then undergoes cycloaddition with the sydnone. The initial bicyclic adduct is unstable and spontaneously extrudes a molecule of carbon dioxide in a retro-[4+2] cycloaddition to afford the aromatic 2H-indazole. organic-chemistry.org

This approach offers excellent selectivity for the 2H-indazole isomer, with no contamination from the 1H-isomer observed. The versatility of the reaction allows for the synthesis of a diverse library of 2H-indazoles by varying the substituents on both the aryne precursor and the sydnone. organic-chemistry.org To synthesize 6-methoxy-2-methyl-2H-indazole via this method, a 4-methoxybenzyne precursor would be reacted with N-methylsydnone.

Reactants Reaction Type Key Features Typical Yields
Aryne + Sydnone[3+2] Dipolar CycloadditionMild conditions, high regioselectivity for 2H-isomer, spontaneous decarboxylation.Good to excellent

Transition metal-catalyzed reactions, particularly those employing copper and palladium, have become indispensable for the formation of C-N bonds in heterocyclic synthesis. These methods are widely applied to the construction of 2H-indazoles.

Copper-Catalyzed Syntheses: A robust and widely used method is the one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide (B81097), catalyzed by a copper salt. organic-chemistry.orgrsc.org The copper catalyst is crucial for facilitating the formation of both the C-N and N-N bonds. nih.gov This approach is highly versatile, with a broad substrate scope and high tolerance for various functional groups. nih.govorganic-chemistry.org The synthesis of this compound would involve the reaction of 2-bromo-4-methoxybenzaldehyde, methylamine (B109427), and sodium azide in the presence of a copper catalyst.

Catalyst Reactants Reaction Type Advantages
Copper(I) or Copper(II)2-Halobenzaldehyde, Primary Amine, Sodium AzideOne-pot, three-component C-N/N-N bond formationReadily available starting materials, broad substrate scope, operational simplicity. nih.govorganic-chemistry.orgrsc.org

Palladium-Catalyzed Syntheses: Palladium catalysts are effective in promoting the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines to form 2-aryl-2H-indazoles. organic-chemistry.org This reaction constructs the N(1)–C(7a) bond of the indazole ring. The process is tolerant of a wide range of electron-donating and electron-withdrawing substituents on the aromatic rings. organic-chemistry.org Another palladium-catalyzed approach involves the reaction of 2-bromobenzyl bromides with arylhydrazines, which proceeds via a regioselective intermolecular N-benzylation followed by intramolecular N-arylation and oxidation. organic-chemistry.org For the synthesis of this compound, the precursor would be N-(4-methoxy-2-bromobenzyl)-N-methylhydrazine.

Catalyst Precursor Key Transformation Substrate Scope
Palladium(II) acetate (B1210297) with phosphine (B1218219) ligandN-Aryl-N-(o-bromobenzyl)hydrazineIntramolecular C-N bond formationTolerates diverse electronic groups on both aryl rings. organic-chemistry.org

The reductive cyclization of ortho-nitroaryl compounds is a classical and effective strategy for the synthesis of 2H-indazoles, most notably through the Cadogan reaction. nih.gov This reaction typically involves the deoxygenation of an o-nitrobenzaldimine, formed in situ from an o-nitrobenzaldehyde and a primary amine, using a phosphine reagent like tri-n-butylphosphine or a phosphite (B83602) ester. organic-chemistry.org While traditionally requiring high temperatures, milder methods have been developed. nih.govorganic-chemistry.org

An operationally simple, one-pot procedure involves the condensation of an ortho-nitrobenzaldehyde with an amine, followed by the Cadogan reductive cyclization. organic-chemistry.org This approach has been shown to be effective for a wide range of electronically diverse ortho-nitrobenzaldehydes and both aromatic and aliphatic amines, providing a direct route to N-alkyl and N-aryl-2H-indazoles. organic-chemistry.org The synthesis of this compound can be achieved from 4-methoxy-2-nitrobenzaldehyde (B1297038) and methylamine, followed by reductive cyclization.

Reaction Name Precursor Reducing Agent Key Features
Cadogan Reactiono-NitrobenzaldimineTrialkylphosphine or TrialkylphosphiteOne-pot potential, applicable to aliphatic and aromatic amines. nih.govorganic-chemistry.org

Recent studies have also explored the mechanism of the Cadogan reaction, suggesting that 2H-indazole N-oxides are competent intermediates, which has led to the development of formal Cadogan cyclizations at room temperature. nih.govescholarship.org

The reaction of a suitably substituted benzene derivative with a hydrazine (B178648) is a fundamental approach to constructing the pyrazole ring of the indazole system. For the synthesis of 2-substituted-2H-indazoles, a substituted hydrazine, such as methylhydrazine, is required.

A common strategy involves the condensation of an ortho-halobenzaldehyde with a substituted hydrazine. The resulting hydrazone can then undergo intramolecular cyclization, often catalyzed by a transition metal, to form the indazole ring. For instance, 2-bromobenzaldehydes can react with arylhydrazines in the presence of a palladium catalyst to yield 1-aryl-1H-indazoles, but variations of this chemistry can also lead to 2H-isomers depending on the specific substrates and reaction conditions.

Another approach is the reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine, which has been developed as a practical synthesis of indazoles. The use of O-methyloxime derivatives can prevent competitive side reactions like the Wolf-Kishner reduction. To obtain the 2-methyl derivative, methylhydrazine would be the required reagent in these condensation reactions.

Benzene Precursor Hydrazine Reagent Key Step Considerations
o-HalobenzaldehydeSubstituted Hydrazine (e.g., Methylhydrazine)Condensation to hydrazone followed by intramolecular cyclizationRegioselectivity (1H vs. 2H) can be an issue; may require a catalyst for cyclization.
o-Fluorobenzaldehyde O-methyloximeMethylhydrazineCondensation and cyclizationO-methyloxime prevents side reactions.

Tandem Carbon-Carbon and Nitrogen-Nitrogen Bond Formations

Modern synthetic strategies often employ tandem or cascade reactions to build the indazole core in a single step from readily available starting materials. One such approach involves the copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, which facilitates the formation of both C-N and N-N bonds in a one-pot process. organic-chemistry.org This methodology offers a broad substrate scope and high tolerance for various functional groups. Another notable method is the visible light-mediated heterodifunctionalization of alkynylazobenzenes, which allows for the formation of two new C-heteroatom bonds with high regioselectivity and atom economy, providing access to diverse 2H-indazole skeletons. acs.org

Functionalization of Pre-existing Indazole Scaffolds

An alternative to de novo synthesis is the modification of a pre-existing indazole ring. This approach is particularly useful for introducing diversity late in a synthetic sequence. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds on the indazole core. rsc.org For instance, bromo-substituted indazoles can be coupled with various organoboronic acids to introduce a wide range of substituents. rsc.org Furthermore, C-H functionalization has emerged as an efficient strategy for the late-stage modification of 2H-indazoles, allowing for the introduction of functional groups at specific positions on the indazole ring system. researchgate.net

Regioselective Synthesis of 2-Methyl-2H-Indazoles

A critical challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of alkylation, as reactions can occur at either the N-1 or N-2 position of the pyrazole ring.

Strategies for Achieving N-2 Alkylation Selectivity

The selective synthesis of 2-alkyl-2H-indazoles often relies on exploiting the kinetic versus thermodynamic control of the alkylation reaction. Generally, N-2 alkylation is kinetically favored, while the N-1 substituted product is the thermodynamically more stable isomer. Therefore, carefully controlled reaction conditions are essential to favor the formation of the desired N-2 isomer.

Utilization of Specific Reagents for Regioselective Methylation (e.g., Methyl 2,2,2-Trichloromethylacetimidate)

The choice of the methylating agent can significantly influence the regioselectivity of the reaction. Methyl 2,2,2-trichloroacetimidate has been reported as an effective reagent for the regioselective methylation of indazoles at the N-2 position under mild acidic conditions. acs.org This reagent, in the presence of a promoter such as trifluoromethanesulfonic acid or copper(II) triflate, selectively delivers a methyl group to the N-2 nitrogen of various 1H-indazoles. organic-chemistry.org

Influence of Reaction Conditions on Isomeric Distribution (N-1 vs. N-2)

The outcome of indazole alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. For instance, methylation of nitroindazoles under neutral conditions has been shown to favor the formation of 2-methyl derivatives for 4-, 6-, and 7-nitroindazoles, whereas the 5-nitro isomer predominantly yields the 1-methyl product. researchgate.net Conversely, under acidic conditions, the regioselectivity can be altered. researchgate.net The interplay of steric and electronic effects of substituents on the indazole ring also plays a crucial role in directing the incoming alkyl group to either the N-1 or N-2 position.

Targeted Synthesis of this compound Derivatives

The synthesis of advanced derivatives of this compound often involves the application of modern cross-coupling and C-H activation methodologies to the core structure. These methods allow for the precise installation of a variety of functional groups at different positions of the indazole ring system.

Palladium-catalyzed cross-coupling reactions are particularly valuable for creating derivatives. For example, if a halogen atom is present on the this compound core, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be employed to introduce aryl, amino, and alkynyl groups, respectively. The efficiency of these reactions often relies on the choice of the palladium catalyst, ligand, and base. rsc.orgmdpi.com

Furthermore, direct C-H functionalization offers a powerful and atom-economical approach to derivatization. researchgate.netnih.gov Rhodium-catalyzed C-H activation, for instance, has been utilized for the ortho-functionalization of 2-aryl-2H-indazoles. acs.orgrsc.org While not directly on the parent this compound, these methods demonstrate the potential for selective functionalization of the benzene portion of the indazole. Recent advances in visible-light photoredox catalysis have also opened up new avenues for the functionalization of indazoles under mild conditions.

Below is a table summarizing some of the key synthetic reactions for preparing and functionalizing the 2H-indazole core, which are applicable to the synthesis of this compound and its derivatives.

Reaction TypeReagents and ConditionsProduct Type
Three-Component Reaction 2-Bromobenzaldehydes, primary amines, NaN3, Cu2O catalyst2-Substituted-2H-indazoles
N-2 Methylation 1H-Indazole, Methyl 2,2,2-trichloroacetimidate, TfOH or Cu(OTf)22-Methyl-2H-indazole
Suzuki-Miyaura Coupling Bromo-indazole, Organoboronic acid, Pd catalyst, baseAryl-substituted indazole
C-H Arylation 2H-Indazole, Aryl halide, Pd or Rh catalystAryl-substituted indazole

Approaches Involving 6-Methoxy-Substituted Starting Materials

A primary strategy for synthesizing the this compound core involves intramolecular cyclization reactions starting from benzene derivatives that already contain the crucial 6-methoxy substituent. These methods build the pyrazole ring onto the existing substituted aromatic framework.

One prominent method is the reductive cyclization of an ortho-imino-nitrobenzene substrate. organic-chemistry.orgnih.gov This process typically begins with the condensation of 4-methoxy-2-nitrobenzaldehyde with methylamine to form the corresponding N-methylimine. This intermediate is then treated with a reducing agent, such as tri-n-butylphosphine, which promotes a deoxygenative N-N bond-forming cyclization to yield the target 2H-indazole. organic-chemistry.org This one-pot reaction is efficient and proceeds under mild conditions. organic-chemistry.org

Another effective route is a copper-catalyzed three-component reaction . organic-chemistry.org This one-pot synthesis utilizes a starting material like 2-bromo-4-methoxybenzaldehyde, which reacts with methylamine and an azide source (e.g., sodium azide) in the presence of a copper(I) catalyst. organic-chemistry.org The catalyst is essential for facilitating the formation of both the C-N and N-N bonds required to construct the indazole ring system. organic-chemistry.org

Table 1: Synthetic Approaches Starting with 6-Methoxy Precursors
MethodKey Starting MaterialKey ReagentsGeneral Description
Reductive Cyclization4-Methoxy-2-nitrobenzaldehydeMethylamine, Tri-n-butylphosphineCondensation followed by deoxygenative cyclization to form the N-N bond.
Three-Component Reaction2-Bromo-4-methoxybenzaldehydeMethylamine, Sodium Azide, Copper(I) catalystCopper-catalyzed one-pot assembly of the indazole ring from three components.

Integration of the 2-Methyl Moiety into the 2H-Indazole Structure

An alternative synthetic logic involves the direct alkylation of a pre-formed 6-methoxy-1H-indazole. This approach focuses on the selective introduction of a methyl group onto the N2 position of the indazole core. A significant challenge in this method is controlling the regioselectivity, as direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 substituted products. nih.gov

Conventional alkylation using methyl halides (e.g., methyl iodide) with a base can lead to poor selectivity. However, specific reagents and conditions have been developed to achieve highly selective N2-alkylation. A particularly effective method involves the use of methyl 2,2,2-trichloroacetimidate as the alkylating agent. organic-chemistry.org This reaction is promoted by a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid or copper(II) triflate. organic-chemistry.org The process is highly regioselective for the N2 position, affording the desired 2-methyl-2H-indazole isomer in high yield with minimal or no formation of the N1-methyl counterpart. organic-chemistry.orgresearchgate.net

The mechanism for this high N2 selectivity is attributed to the reaction proceeding through the more stable 1H-indazole tautomer. Nucleophilic attack from the N2 nitrogen onto the activated trichloroacetimidate (B1259523) is kinetically favored, leading to the selective formation of the 2-alkyl-2H-indazole product.

Table 2: Methods for N2-Methylation of 6-Methoxy-1H-indazole
MethodMethylating AgentPromoter/CatalystObserved Regioselectivity
Trichloroacetimidate AlkylationMethyl 2,2,2-trichloroacetimidateTrifluoromethanesulfonic acid or Cu(OTf)₂Highly selective for N2-alkylation
Classical AlkylationMethyl iodide / Dimethyl sulfateVarious bases (e.g., K₂CO₃, NaH)Often results in a mixture of N1 and N2 isomers

Multi-Step Synthesis of Complex this compound-Containing Scaffolds

The this compound core serves as a valuable intermediate for the construction of more complex, advanced derivatives. The elaboration of this core often involves late-stage functionalization, particularly at the C3 position, which is reactive towards various transformations. researchgate.netnih.govchim.it

Transition metal-catalyzed C-H activation is a powerful tool for this purpose. For instance, palladium-catalyzed direct C3-arylation can be used to couple this compound with a range of aryl halides. acs.org This creates complex biaryl structures, which are common motifs in pharmacologically active molecules. The reaction typically employs a palladium catalyst, a suitable ligand, and a base to facilitate the C-H bond cleavage and subsequent C-C bond formation. mdpi.comnih.govlibretexts.org

Furthermore, the C3 position can undergo carbamoylation through visible light-promoted, transition-metal-free methods. frontiersin.org This reaction uses reagents like oxamic acids as coupling partners under the influence of a photocatalyst to install a carbamoyl (B1232498) group at the C3 position. frontiersin.org Such transformations are valuable for creating derivatives with potential biological activity.

These multi-step sequences, where the initial synthesis of the core is followed by selective C-H functionalization, provide a versatile and step-economic pathway to build molecular complexity and generate diverse libraries of advanced indazole-containing scaffolds. researchgate.netnih.gov

Table 3: Elaboration of the this compound Scaffold
Transformation TypePositionKey Reagents/CatalystResulting Structure
C-H ArylationC3Aryl halide, Palladium catalyst (e.g., Pd(OAc)₂), Ligand, BaseC3-Aryl-6-methoxy-2-methyl-2H-indazole
C-H CarbamoylationC3Oxamic acid, Photocatalyst (e.g., 4CzIPN), BaseC3-Carbamoyl-6-methoxy-2-methyl-2H-indazole

Advanced Analytical and Spectroscopic Characterization of 6 Methoxy 2 Methyl 2h Indazole Derivatives

Elucidation of Molecular Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 6-Methoxy-2-methyl-2H-indazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a definitive assignment of its proton and carbon skeletons.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the indazole ring system, the methoxy (B1213986) group, and the N-methyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing nature of the heterocyclic ring. Protons on the benzene (B151609) ring are expected to appear in the aromatic region of the spectrum, typically between δ 6.5 and 8.0 ppm. The methoxy protons will present as a sharp singlet, likely around δ 3.8-4.0 ppm, while the N-methyl protons will also appear as a singlet, but at a slightly more upfield position. The specific coupling patterns (e.g., doublets, triplets) between adjacent aromatic protons would be crucial for their unambiguous assignment.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-3~8.0s
H-4~7.5d
H-5~6.8dd
H-7~7.0d
N-CH₃~4.1s
O-CH₃~3.9s

Note: These are predicted values based on the analysis of similar substituted indazole structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, the ¹³C NMR spectrum provides a map of the carbon framework of this compound. The spectrum will display distinct resonances for each unique carbon atom in the molecule. The carbon of the methoxy group is expected to resonate in the upfield region (around δ 55-60 ppm), while the N-methyl carbon will also appear in the aliphatic region. The aromatic and heterocyclic carbons will be found in the downfield region (typically δ 100-160 ppm). The carbon atom attached to the electron-donating methoxy group (C-6) is expected to be shielded and thus appear at a relatively higher field compared to the other aromatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3~125
C-3a~140
C-4~120
C-5~100
C-6~160
C-7~110
C-7a~150
N-CH₃~35
O-CH₃~55

Note: These are predicted values based on the analysis of similar substituted indazole structures. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of its elemental formula (C₉H₁₀N₂O).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, generating a characteristic pattern of fragment ions. The fragmentation of indazole derivatives often involves the cleavage of the N-N bond and the loss of substituents. For this compound, key fragmentation pathways could include the loss of a methyl radical (•CH₃) from the N-methyl or methoxy group, the loss of formaldehyde (B43269) (CH₂O) from the methoxy group, or the cleavage of the indazole ring itself. The analysis of these fragmentation patterns provides valuable corroborative evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features. Aromatic C-H stretching vibrations are anticipated in the region of 3000-3100 cm⁻¹. The C-H stretching of the methyl groups (N-CH₃ and O-CH₃) would appear around 2850-2960 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and heterocyclic rings are expected to produce a series of bands in the 1450-1620 cm⁻¹ region. A strong absorption band characteristic of the C-O-C stretching of the methoxy group should be observable in the fingerprint region, typically around 1020-1250 cm⁻¹.

Table 3: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C=C and C=N Stretch1450 - 1620
C-O-C Stretch1020 - 1250

X-ray Diffraction for Solid-State Structural Determination

While spectroscopic methods provide invaluable information about the connectivity and functional groups within a molecule, X-ray diffraction analysis of a single crystal offers the ultimate confirmation of its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal the planarity of the indazole ring system and the orientation of the methoxy and methyl substituents relative to the ring. The crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding or π-stacking, would also be elucidated, providing a complete picture of the molecule's solid-state architecture. Although no specific X-ray crystallographic data for this compound was found in the conducted search, studies on closely related indazole derivatives have confirmed the planarity of the bicyclic indazole core. For instance, the crystal structure of 2-Methyl-6-nitro-2H-indazole shows an almost planar indazole ring system.

Chromatographic Methods for Purification and Purity Assessment

The purification and subsequent assessment of the purity of this compound and its derivatives are critical steps in their synthesis and characterization. Chromatographic techniques are indispensable for isolating the desired product from reaction mixtures and for verifying its level of purity. The selection of an appropriate chromatographic method depends on the specific properties of the compound and the nature of the impurities present. Commonly employed techniques include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the analysis and purification of indazole derivatives. This method is particularly effective for separating compounds based on their hydrophobicity. In a typical RP-HPLC setup for this compound, a nonpolar stationary phase (such as C18-bonded silica) is used in conjunction with a polar mobile phase.

The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The gradient of the organic solvent can be adjusted to achieve optimal separation of the target compound from its impurities. Detection is commonly performed using a UV detector, as the indazole ring system exhibits strong UV absorbance.

A patent describing the separation of substituted indazole isomers suggests the use of HPLC for purity assessment, indicating its utility in distinguishing between closely related structures google.com. While specific HPLC conditions for this compound are not extensively detailed in the literature, a representative method can be proposed based on common practices for similar heterocyclic compounds.

Table 1: Representative RP-HPLC Parameters for Purity Assessment of this compound

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

This method would be suitable for assessing the purity of a synthesized batch of this compound, with the retention time being a key identifier for the compound. The appearance of additional peaks would indicate the presence of impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique frequently used to monitor the progress of chemical reactions and for the preliminary assessment of product purity. For non-polar to moderately polar compounds like this compound, normal-phase TLC on silica (B1680970) gel plates is typically employed.

The choice of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of a non-polar solvent (such as hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used. The polarity of the eluent can be fine-tuned to control the migration of the compounds on the TLC plate. Visualization of the separated spots is usually achieved under UV light, where the conjugated indazole ring will fluoresce or absorb light.

In the synthesis of various 2H-indazole derivatives, TLC is a standard tool for monitoring the reaction's completion. For instance, in the synthesis of 2-alkenyl-2H-indazoles, reaction progress was monitored by TLC using an ethyl acetate/hexanes mixture as the eluent nih.gov.

Table 2: Representative TLC Conditions for this compound

ParameterCondition
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV lamp (254 nm)

The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions. For this compound, an Rf value in the range of 0.4-0.6 would typically be targeted for good separation and reliable identification.

Gas Chromatography (GC)

Gas Chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given its likely volatility, this compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and any volatile impurities.

In GC, the sample is vaporized and injected into a column containing a stationary phase. An inert carrier gas (such as helium or nitrogen) acts as the mobile phase. Separation is achieved based on the differential partitioning of the compounds between the stationary and mobile phases. The retention time is the primary parameter used for identification.

The analysis of isomeric methoxy- and methyl-benzoyl-1-pentylindoles by GC-MS has been reported, demonstrating the capability of this technique to separate and identify closely related indazole isomers nih.gov. This suggests that GC would be effective in assessing the purity of this compound and in separating it from potential positional isomers.

Table 3: Representative GC-MS Parameters for Purity Assessment of this compound

ParameterCondition
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Detector Electron Ionization (EI), 70 eV
Scan Range 40-400 m/z

These conditions would allow for the separation of this compound from common synthetic byproducts and starting materials, with the mass spectrum providing a fingerprint for its unambiguous identification.

Structure Activity Relationship Sar Studies of 6 Methoxy 2 Methyl 2h Indazole Derivatives in Biological Systems

General Principles of SAR Applied to Indazole Scaffolds

The biological activity of indazole derivatives is intricately linked to the nature, position, and orientation of various substituents on the bicyclic ring system. The indazole scaffold itself, a fusion of a benzene (B151609) and a pyrazole (B372694) ring, offers multiple points for modification, including the N1 and N2 positions of the pyrazole ring and positions 4, 5, 6, and 7 of the benzene ring.

Key SAR principles for the indazole scaffold often revolve around:

Electronic Effects : The electron-donating or electron-withdrawing nature of substituents can significantly modulate the electron density of the indazole ring system, thereby influencing its interaction with biological targets.

Steric Factors : The size and shape of substituents can dictate the binding affinity and selectivity of the molecule for a specific protein pocket.

Impact of Substituents at the 6-Position on Biological Activity

The 6-position of the indazole ring is a common site for substitution, and modifications at this position have been shown to have a profound impact on biological activity. The introduction of a methoxy (B1213986) group at this position, as in 6-methoxy-2-methyl-2H-indazole, can influence the molecule's properties in several ways.

The methoxy group is an electron-donating group, which can increase the electron density of the benzene portion of the indazole ring. This alteration in electronic properties can affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with target proteins. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, small groups were generally preferred at the C6 position. acs.org

The impact of various substituents at the 6-position on the anti-cancer activity of indazole derivatives is highlighted in the table below.

Compound R1 (6-position) R2 (3-position) Cell Line IC50 (µM)
2a HPhenyl4T10.23
2f H4-Fluorophenyl4T11.15
2j H2-Naphthyl4T10.52

This table is adapted from a study on the anti-cancer activities of indazole derivatives, where the focus was on modifications at the C3 and C6 positions. rsc.org

Influence of the 2-Methyl Group and N-Substitution on Pharmacological Profiles

The substitution pattern on the nitrogen atoms of the pyrazole ring is a critical determinant of the pharmacological profile of indazole derivatives. The methylation at the N2 position, yielding a 2H-indazole, is significant as 2H-indazoles are generally less thermodynamically stable than their 1H-counterparts, yet they are prevalent in many biologically active molecules. nih.gov

The regioselectivity of N-alkylation is a key aspect of the synthesis of indazole derivatives. researchgate.net The presence of a methyl group at the N2 position can influence the molecule's conformation and its ability to fit into a specific binding site. In some cases, N-alkylation can lead to enhanced biological activity. For example, in a study of 2-phenyl-2H-indazole derivatives with antiprotozoal activity, the substitution at the N2 position with a phenyl group was found to be important for activity. nih.gov

The table below illustrates the effect of N-substitution on the antiprotozoal activity of indazole derivatives.

Compound N-Substituent Target Organism IC50 (µM)
Indazole HE. histolytica0.740
2-Phenyl-2H-indazole PhenylE. histolytica< 0.050

This table demonstrates the significant increase in antiprotozoal activity upon substitution at the N2 position of the indazole ring. nih.gov

Role of Peripheral Modifications on the Indazole Ring System (e.g., Pyrimidine, Piperidine, Quinolone Moieties)

The attachment of various heterocyclic moieties to the indazole scaffold is a common strategy to enhance biological activity and modulate pharmacological properties. These peripheral modifications can introduce new interaction points with the biological target, improve solubility, or alter the ADME profile of the parent molecule.

Commonly explored peripheral modifications include:

Pyrimidine : The introduction of a pyrimidine ring can lead to potent kinase inhibitors.

Piperidine : Piperidine moieties are often incorporated to improve solubility and introduce basic centers that can interact with acidic residues in target proteins.

Quinolone : The fusion of a quinolone ring system can result in compounds with enhanced anti-cancer or antimicrobial activities.

Identification of Key Pharmacophoric Elements and Their Contributions to Efficacy

Pharmacophore modeling is a valuable tool in drug discovery for identifying the essential structural features required for biological activity. dovepress.com For indazole derivatives, key pharmacophoric elements often include:

Hydrogen Bond Acceptors/Donors : The nitrogen atoms of the pyrazole ring and substituents like the methoxy group can act as hydrogen bond acceptors, while an N-H group in 1H-indazoles can act as a hydrogen bond donor.

Aromatic/Hydrophobic Regions : The benzene ring of the indazole scaffold provides a significant hydrophobic surface for interaction with nonpolar residues in the binding pocket of a target protein.

Positive/Negative Ionizable Features : The introduction of acidic or basic functional groups can lead to ionic interactions with the target.

In a study on asymmetrical hexahydro-2H-indazole analogs of curcumin as estrogen receptor alpha (ERα) inhibitors, a pharmacophore model was developed that included a hydrophobic feature, a hydrogen bond acceptor, and aromatic interactions as key elements for activity. ugm.ac.id

Stereochemical Considerations in 2H-Indazole Derivatives and their Biological Relevance

While this compound itself is achiral, the introduction of chiral centers through further substitution can lead to stereoisomers with different biological activities. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with a chiral biological target, such as an enzyme or a receptor.

For instance, if a substituent with a chiral center is introduced at the 3-position of the indazole ring, the resulting enantiomers or diastereomers may exhibit different potencies and selectivities. Therefore, the stereoselective synthesis and biological evaluation of individual stereoisomers are often necessary to fully understand the SAR and to identify the most active and safe candidate for drug development.

Computational Chemistry and in Silico Methodologies in 6 Methoxy 2 Methyl 2h Indazole Research

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Methoxy-2-methyl-2H-indazole and its analogs, docking is instrumental in predicting their binding affinity and mode of interaction with the active sites of biological targets such as protein kinases, enzymes, and receptors.

Research on indazole derivatives has frequently employed molecular docking to identify and optimize potential therapeutic agents. For example, docking studies on novel 3-carboxamide indazole derivatives against a renal cancer-related protein (PDB ID: 6FEW) identified compounds with high binding energies, suggesting a strong potential for inhibition. nih.gov The analysis revealed key interactions, such as hydrogen bonding and alkyl interactions with amino acid residues in the protein's active site. nih.gov Similarly, other studies have used docking to evaluate indazole derivatives as inhibitors for targets like the breast cancer aromatase enzyme, Aurora kinases, and VEGFR-2 kinase. nih.govderpharmachemica.com In one such study, synthesized indazole derivatives showed good binding affinities toward the aromatase enzyme, with the most potent compound exhibiting a binding energy of -8.0 kcal/mol and forming hydrogen bonds with the key residue ARG115. derpharmachemica.com These computational predictions are crucial for the rational design of new indazole-based compounds with enhanced potency and selectivity.

Table 1: Examples of Molecular Docking Studies on Indazole Derivatives

Target Protein Ligand Class Key Findings Reference
Renal Cancer Protein (6FEW) 3-Carboxamide indazoles Identified derivatives with the highest binding energies. nih.gov
Aromatase Substituted indazoles Compound 5f showed the highest binding energy (-8.0 kcal/mol) and interacted with ARG115 and MET374. derpharmachemica.com
VEGFR2 Kinase Arylsulphonyl indazoles Interaction energies ranged from -36.5 to -66.5 kcal/mol; stabilization via hydrogen bonding and π–π stacking. nih.gov
Cancer-related Kinases Indazole-sulfonamides Strong binding of potent compounds to selected protein kinase targets was observed. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are vital for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts.

Two-dimensional QSAR (2D-QSAR) models utilize descriptors calculated from the 2D representation of a molecule, such as topological, constitutional, and physicochemical properties. Studies on indazole derivatives have successfully employed 2D-QSAR to understand the structural requirements for their biological activities. distantreader.orgeurekaselect.comnih.gov For instance, a QSAR study on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing developed a statistically robust model using a combination of 2D and 3D descriptors. distantreader.orgnih.gov The model was generated using a genetic algorithm coupled with multiple linear regression (GA-MLR). nih.gov

Validation is a critical step in QSAR modeling. Internal validation techniques like leave-one-out cross-validation (q²) and external validation using a dedicated test set (R²_pred) are used to assess the model's robustness and predictive power. A validated 2D-QSAR model for indazole derivatives showed it could explain 85.2% of the variance in the training set and predict 78.1% of the variance in the test set, indicating good model predictivity. nih.gov

Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of molecules. These models map the steric and electrostatic fields around a set of aligned molecules to correlate them with their biological activity.

For indazole derivatives, 3D-QSAR studies have provided detailed insights into the pharmacophoric requirements for activity. nih.gov A study on indazole derivatives as HIF-1α inhibitors developed both field- and Gaussian-based 3D-QSAR models. nih.gov The resulting contour maps highlighted regions where steric bulk or specific electrostatic properties (positive or negative) would enhance or diminish the inhibitory activity. nih.gov These maps serve as a 3D framework to guide the design of new, more potent inhibitors. nih.gov The models were validated using various statistical measures generated by the partial least squares (PLS) method. nih.gov

The predictive power of any QSAR model depends on the choice of molecular descriptors. These descriptors quantify different aspects of the molecular structure.

Steric Descriptors: These relate to the size and shape of the molecule. In 3D-QSAR, steric fields indicate regions where bulky substituents are favored or disfavored for optimal interaction with the receptor.

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and frontier molecular orbital energies (HOMO/LUMO). Electrostatic contour maps from 3D-QSAR highlight areas where electropositive or electronegative groups are preferred. nih.gov

Lipophilic Descriptors: These relate to the hydrophobicity of the molecule, which is crucial for membrane permeability and binding to hydrophobic pockets in receptors.

In a QSAR analysis of indazole estrogens, it was found that the substitution of a polar group at the R1 position of the indazole nucleus was crucial for selectivity towards the β-estrogenic receptor. eurekaselect.com This highlights the importance of electronic and lipophilic properties in determining biological specificity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

In the study of indazole derivatives as protein kinase inhibitors, MD simulations have been used to validate docking results and analyze the stability of the predicted binding poses. nih.govnih.govmdpi.com For instance, MD simulations were performed on a potent indazole derivative bound to the HIF-1α protein, confirming its stability within the active site over the simulation period. nih.gov Similarly, simulations of arylsulphonyl indazole derivatives complexed with VEGFR2 kinase showed that the complexes were reasonably stable, with key binding interactions, such as hydrogen bonds and π-π stacking, being maintained throughout the simulation. nih.govmdpi.com

Table 2: Key Metrics Analyzed in Molecular Dynamics Simulations

Metric Description Implication for Stability
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions, typically of the protein backbone or ligand, from a reference structure over time. A stable, plateauing RMSD value indicates the complex has reached equilibrium and is stable.
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual amino acid residues or ligand atoms around their average position. High RMSF values indicate flexible regions, while low values signify stable regions of the protein or ligand. mdpi.com
Radius of Gyration (Rg) Measures the compactness of the protein structure. A stable Rg value suggests the protein's overall folding remains intact and compact upon ligand binding.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. The persistence of key hydrogen bonds throughout the simulation confirms their importance for binding stability.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to calculate various molecular properties, such as optimized geometry, vibrational frequencies, and electronic parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

In the research of indazole derivatives, DFT calculations are frequently performed. nih.govnih.govmultidisciplinaryjournals.com The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the chemical reactivity and stability of the molecule; a large gap implies high stability. nih.gov DFT studies on novel indazole derivatives have been used to calculate HOMO-LUMO energy gaps to identify the most stable compounds within a series. nih.govrsc.org Furthermore, Molecular Electrostatic Potential (MEP) maps, also derived from DFT, are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

DFT is also a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the most favorable reaction pathways. This has been applied to understand the regioselective alkylation of indazoles, providing insights that are difficult to obtain through experimental means alone.

Table 3: Global Reactivity Descriptors Calculated from DFT

Parameter Formula Description
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Describes the escaping tendency of electrons from a system.
Electronegativity (χ) Measures the power of an atom or group to attract electrons.

Virtual Screening and De Novo Design Strategies

In the quest for novel therapeutic agents, computational chemistry and in silico methodologies have become indispensable tools. For a scaffold such as this compound, these approaches, particularly virtual screening and de novo design, offer a rapid and cost-effective means to explore its potential as a pharmacophore and to design new derivatives with enhanced biological activity. While specific virtual screening or de novo design studies on this compound are not extensively documented in publicly available literature, the broader class of 2H-indazoles has been the subject of numerous such investigations. The strategies employed in these studies provide a clear framework for how this compound could be similarly explored.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This process can be broadly categorized into ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS)

When the three-dimensional structure of the biological target is unknown, LBVS methods can be employed. These approaches rely on the knowledge of molecules that are known to be active. For this compound, this would involve compiling a set of structurally related 2H-indazoles with known biological activity against a specific target. A pharmacophore model can then be generated, which describes the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. This model is then used as a query to screen large compound databases for molecules that fit the pharmacophore.

A hypothetical LBVS workflow for this compound could involve:

Training Set Selection: A curated set of 2H-indazole analogs with known inhibitory activity against a target of interest (e.g., a specific kinase) would be assembled.

Pharmacophore Modeling: Using software like LigandScout or Discovery Studio, a 3D pharmacophore model would be created based on the common features of the most active compounds. Key features might include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

Database Screening: Large chemical databases (e.g., ZINC, ChEMBL) would be screened using the generated pharmacophore model to identify compounds with a similar arrangement of chemical features.

Hit Filtering and Selection: The resulting hits would be filtered based on drug-likeness criteria (e.g., Lipinski's rule of five) and synthetic accessibility.

Structure-Based Virtual Screening (SBVS)

When the 3D structure of the target protein is available, SBVS, primarily through molecular docking, becomes a powerful tool. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This allows for the evaluation of binding affinity and the identification of key interactions.

For this compound, an SBVS campaign would typically proceed as follows:

Target Preparation: The crystal structure of the target protein (e.g., a kinase, an estrogen receptor) would be obtained from the Protein Data Bank (PDB). The protein structure would be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Preparation: A 3D model of this compound and a library of its virtual derivatives would be generated and optimized for docking.

Molecular Docking: Docking software such as AutoDock or Glide would be used to dock the ligand library into the prepared receptor's active site. The program would generate a series of possible binding poses for each ligand and assign a score based on the predicted binding affinity.

Post-Docking Analysis: The top-scoring compounds would be visually inspected to analyze their binding modes and interactions with key amino acid residues in the active site.

The following table illustrates the kind of data that would be generated from a hypothetical molecular docking study of this compound and its analogs against a protein kinase target.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Binding Mode
This compound-8.5ASP123, LYS45, VAL23Hydrogen bond with ASP123, hydrophobic interactions with VAL23
Analog A (with additional hydroxyl group)-9.2ASP123, LYS45, SER98Additional hydrogen bond with SER98
Analog B (with bulky substituent)-7.1ASP123Steric clash observed, reduced hydrophobic interactions

De Novo Design Strategies

De novo design is a computational approach that aims to build novel molecular structures from scratch or by modifying existing ones to fit a specific binding site. This is particularly useful for generating novel scaffolds or for optimizing the activity of a known inhibitor.

Fragment-based de novo design is a popular strategy. In this approach, small molecular fragments are docked into the binding site of the target. The most promising fragments are then linked together or grown to create a larger, more potent molecule.

A de novo design workflow utilizing the this compound scaffold might look like this:

Scaffold Placement: The core this compound scaffold would be placed in the active site of the target protein based on known binding modes of similar compounds or through docking.

Fragment Growing/Linking: A library of molecular fragments would be computationally attached to the core scaffold at various positions to explore potential new interactions with the protein.

Scoring and Ranking: The newly designed molecules would be scored based on their predicted binding affinity, drug-likeness, and synthetic feasibility.

Iterative Optimization: The most promising designs would be selected for further optimization through additional computational analysis before being considered for chemical synthesis.

The table below provides a conceptual example of how de novo design could be used to generate novel derivatives of this compound.

ScaffoldModification StrategyDesigned MoietyPredicted Improvement
This compoundFragment growing at C3-position-CH2-NH-CO-PhenylForms new hydrogen bond with backbone carbonyl
This compoundFragment linking to a nearby pocketLinker to a sulfonamide groupOccupies a previously unexplored sub-pocket
This compoundScaffold hoppingReplacement of indazole with a bioisosteric coreImproved ADME properties

Future Perspectives and Emerging Avenues in 6 Methoxy 2 Methyl 2h Indazole Research

Development of Novel Therapeutic Agents Targeting Specific Disease Areas

The versatility of the indazole scaffold, which mimics endogenous biomolecules, allows it to interact with a diverse array of biological targets, including enzymes, receptors, and transporters. samipubco.com This positions 6-Methoxy-2-methyl-2H-indazole as a valuable starting point for the development of novel therapeutic agents for complex diseases. Research has demonstrated that indazole derivatives can exhibit potent anti-proliferative effects against various cancer cell lines and can modulate the activity of key cellular targets like kinases, G-protein coupled receptors (GPCRs), and ion channels. samipubco.com

Future research will likely focus on designing derivatives of this compound that are highly selective for specific disease targets. For instance, in oncology, efforts may be directed towards developing inhibitors of specific kinases that are overexpressed in certain tumors, such as Aurora kinases or Fibroblast growth factor receptors (FGFRs). nih.govnih.gov In the realm of neurodegenerative diseases, the scaffold could be optimized to target enzymes like monoamine oxidase B (MAO-B) or to modulate neurotransmitter receptors. nih.gov The inherent properties of the indazole nucleus make it a privileged scaffold for tackling a wide spectrum of therapeutic challenges. samipubco.comnih.gov

Table 1: Potential Therapeutic Areas for this compound Derivatives

Therapeutic Area Potential Biological Targets
Oncology Protein Kinases (e.g., AURK, FGFR, ROCK1), Histone Deacetylases (HDACs), Microtubules, VEGF Pathway nih.govsamipubco.com
Neurodegenerative Diseases Monoamine Oxidase B (MAO-B), Serotonin Receptors (5-HT₂) nih.govnih.gov
Inflammatory Disorders Cyclooxygenase (COX) enzymes, Cytokine pathways
Infectious Diseases Viral enzymes (e.g., HIV reverse transcriptase), Bacterial and Fungal specific targets nih.gov

Exploration of Bioisosteric Replacements for Enhanced Efficacy and Selectivity

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. The indazole nucleus itself is considered an effective bioisostere for other aromatic systems like indoles and phenols, often conferring superior metabolic stability and oral bioavailability. nih.govacs.orgsemanticscholar.org

Table 2: Examples of Bioisosteric Replacements for Drug Design

Original Group Potential Bioisostere(s) Potential Improvement
Methoxy (B1213986) (-OCH₃) -F, -OH, -NH₂ Altered polarity, metabolic stability, hydrogen bonding capacity cambridgemedchemconsulting.com
Phenyl Pyridyl, Thienyl Modified solubility, target interactions, metabolic pathways
Carboxylic Acid (-COOH) Tetrazole, Hydroxamic Acid Increased metabolic stability, altered pKa, enhanced target binding

Integration of Advanced Synthetic Technologies for Scalable Production

The efficient and scalable synthesis of indazole derivatives is crucial for their development as therapeutic agents. Traditional batch synthesis methods often present challenges related to safety, reproducibility, and scalability. mdpi.com The integration of advanced synthetic technologies, particularly flow chemistry, is a promising avenue for the production of this compound and its analogs. acs.orgacs.org

Flow chemistry offers numerous advantages, including enhanced control over reaction parameters like temperature and pressure, improved safety profiles for hazardous reactions, and the potential for efficient and automated scaling-up of production. mdpi.comacs.org Researchers have successfully utilized flow reactors to synthesize a variety of substituted indazoles, demonstrating that this technology can provide rapid access to multi-gram quantities of pharmaceutically interesting compounds. acs.orgresearchgate.net Other modern synthetic strategies for preparing 2H-indazoles include the Cadogan reductive cyclization, transition-metal-catalyzed C-N bond formation, and iodine-mediated C-H functionalization. nih.govmdpi.comnih.gov Future efforts will focus on optimizing these advanced methods to develop green, efficient, and cost-effective manufacturing processes for indazole-based drug candidates.

Table 3: Comparison of Synthetic Methodologies for Indazole Derivatives

Feature Traditional Batch Synthesis Advanced Flow Chemistry
Scalability Often challenging, requires process re-optimization Readily scalable by extending run time mdpi.comacs.org
Safety Higher risk with exothermic or hazardous reactions Enhanced safety due to small reaction volumes and better heat transfer acs.org
Reproducibility Can be variable between batches High reproducibility due to precise control of parameters acs.org
Reaction Time Can be lengthy Often faster due to higher temperatures and pressures possible mdpi.com

| Automation | Limited | Easily automated for continuous production |

Leveraging Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery landscape by accelerating the identification and optimization of new drug candidates. ijirt.orgnih.gov These computational tools can be leveraged at multiple stages of the development pipeline for derivatives of this compound.

AI/ML algorithms can be used to screen vast virtual libraries of indazole-based compounds to predict their binding affinity for specific biological targets, a process known as virtual screening. nih.gov Deep learning models can analyze complex datasets to predict a compound's pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity (ADMET) in silico, reducing the need for extensive and costly experimental testing in the early stages. ijirt.orgnih.gov Furthermore, generative AI models can design entirely new molecules based on the this compound scaffold with optimized properties for a desired therapeutic outcome. crimsonpublishers.com By integrating AI and ML, researchers can significantly shorten the drug discovery timeline and increase the probability of success for bringing new indazole-based therapies to the clinic. mdpi.com

Table 4: Applications of AI/ML in the Indazole Drug Discovery Pipeline

Stage AI/ML Application
Target Identification Analyzing genomic and proteomic data to identify novel disease targets.
Hit Identification Virtual screening of large compound libraries to identify initial hits. nih.gov
Lead Optimization Predicting ADMET properties to guide chemical modifications. ijirt.org
De Novo Design Generating novel indazole structures with desired activity and properties. crimsonpublishers.com

| Clinical Trial Design | Optimizing trial design and patient stratification using patient data analysis. crimsonpublishers.com |

Identification of Undiscovered Biological Targets and Mechanisms of Action

A significant emerging avenue in indazole research is the identification of novel biological targets and the elucidation of new mechanisms of action. The indazole scaffold has been described as a "privileged" structure, suggesting it has an inherent ability to bind to multiple biological targets, a concept known as polypharmacology. samipubco.comnih.gov This promiscuity can be advantageous, but it also implies that many of the biological interactions of indazole derivatives may still be unknown.

Future research will employ advanced techniques like chemical proteomics and high-throughput screening to identify previously undiscovered protein targets for compounds derived from this compound. Recent studies have shown that indazole derivatives can interact with challenging targets such as membrane transporters, which have historically been considered "undruggable." samipubco.comnih.gov A comprehensive analysis of 65 different indazole derivatives against a panel of 17 membrane transporters revealed unexpected cross-target activities. nih.gov By uncovering these new targets and pathways, researchers can better understand the full biological effects of these compounds and potentially repurpose them for new therapeutic indications.

Design of Multi-Targeted Agents Based on the this compound Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, involves the dysregulation of multiple biological pathways. samipubco.com This has led to a growing interest in the design of multi-targeted agents that can simultaneously modulate several disease-relevant targets. The inherent polypharmacology of the indazole scaffold makes it an ideal starting point for the rational design of such agents. samipubco.comnih.gov

Instead of aiming for absolute selectivity for a single target, future research will focus on designing derivatives of this compound with a carefully curated activity profile against a specific set of targets. nih.gov For example, a single compound could be engineered to inhibit both a key protein kinase and a growth factor receptor involved in tumor progression. nih.gov This approach can lead to enhanced therapeutic efficacy, overcome drug resistance mechanisms, and simplify treatment regimens compared to administering multiple single-target drugs. samipubco.com The structural versatility of the this compound core allows for the incorporation of various bioactive moieties, amplifying its potential for the creation of effective multi-targeted therapies. nih.govsamipubco.com

Q & A

Q. Table 1: Example Synthetic Conditions

ReagentSolventTemperatureYield
Dimethyl sulfateDCM/DMSO50°C, 12 h78%

Basic: What spectroscopic and crystallographic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, methyl at δ 2.5–2.7 ppm) .
  • X-ray Diffraction (XRD): Monoclinic crystal systems (space group P21/cP2_1/c) with unit cell parameters (a=3.793a = 3.793 Å, b=12.200b = 12.200 Å) validate molecular geometry . Refinement via SHELXL (R-factor < 0.05) ensures accuracy .
  • Elemental Analysis: C/H/N/O percentages must align with theoretical values (±0.3%).

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Nitrile gloves, lab coats, and ANSI-approved goggles prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods for volatile solvents (e.g., DCM) to avoid inhalation risks .
  • Waste Management: Segregate halogenated waste (e.g., DCM) for certified disposal .

Advanced: How to design structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

  • Substituent Variation: Introduce electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups at positions 5 or 7 to modulate bioactivity .
  • Bioassays: Test against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .
  • Data Correlation: Use multivariate analysis (e.g., PCA) to link substituent effects to IC50_{50} values.

Q. Table 2: Example SAR Data

DerivativeSubstituentIC50_{50} (nM)
6-Methoxy-2-methylNone120
5-Nitro variant-NO2_245

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Validation of Models: Cross-check docking results (e.g., AutoDock Vina) with experimental IC50_{50} values. Adjust force fields (e.g., AMBER) to account for solvation effects .
  • Crystallographic Evidence: Compare predicted binding poses (e.g., π-π stacking) with XRD-derived protein-ligand structures .
  • Statistical Analysis: Apply Bland-Altman plots to quantify discrepancies between in silico and in vitro data .

Advanced: How do electron-donating groups (e.g., methoxy) affect the physicochemical and receptor-binding properties of 2-methyl-2H-indazole derivatives?

Methodological Answer:

  • Physicochemical Impact: Methoxy groups increase lipophilicity (logP +0.5) but reduce solubility. Use Hansen solubility parameters to optimize formulation .
  • Receptor Binding: XRD data show methoxy groups enhance hydrogen bonding with kinase ATP pockets (e.g., distance = 2.8 Å to Asp184 in PKA) .
  • Computational Studies: Density Functional Theory (DFT) calculations reveal methoxy-induced charge redistribution (Mulliken charges: O = -0.45 e) .

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6-Methoxy-2-methyl-2H-indazole
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6-Methoxy-2-methyl-2H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.